![molecular formula C9H16O B1345700 4-Propylcyclohexanone CAS No. 40649-36-3](/img/structure/B1345700.png)
4-Propylcyclohexanone
Overview
Description
4-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The IUPAC name for this compound is 4-propylcyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of 4-Propylcyclohexanone consists of a cyclohexanone ring with a propyl group attached at the 4th position . The InChI representation of the molecule isInChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Propylcyclohexanone are not available in the search results, one study mentions the use of this compound in the synthesis of cis-4-propylcyclohexanol .Physical And Chemical Properties Analysis
4-Propylcyclohexanone has a density of 0.9±0.1 g/cm³ . It has a boiling point of 202.6±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.9±3.0 kJ/mol . The flash point is 69.2±10.7 °C . The index of refraction is 1.445 . The molar refractivity is 41.8±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Synthesis Methods and Catalysts
- New Synthesis Method : A study introduced a new method for synthesizing 4-propylcyclohexanone, utilizing 4-propylphenol and a palladium/carbon catalyst. This method achieved a 99.7% conversion of 4-propylphenol and a 90.0% selectivity for 4-propylcyclohexanone under optimal conditions (Hong, 2005).
Industrial Applications and Liquid Crystal Manufacturing
- Manufacturing of Liquid Crystal Displays : A study focused on the synthesis of cis-4-propylcyclohexanol, a crucial intermediate for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol, extensively used in liquid crystal displays. The study reported an efficient method for the green production of cis-4-propylcyclohexanol at an industrial scale (Wu et al., 2022).
Biocatalysis and Stereochemistry
- Biocatalytic Reduction : Research into the biocatalytic reduction of 4-propylcyclohexanone to cis-4-propylcyclohexanol revealed a highly selective process. This approach utilized specific biocatalysts to achieve a desired cis/trans ratio, contributing to the production of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a versatile compound in liquid crystal development (Ikunaka et al., 2004).
Biocatalysis in Fungi
- Fungal Biotransformation : A study on anthracnose fungi showed their ability to biotransform 4-propylcyclohexanone into cis- and trans-alcohols. This research highlighted the high stereoselectivity of certain fungi in producing trans-4-alcohols, demonstrating the potential of these organisms as biocatalysts (Okamura et al., 2000).
Catalysis in Chemical Reactions
- Hydrodeoxygenation Catalysts : A study explored the use of cobalt-based catalysts for converting lignin-derived phenols to cyclohexanols, including propylcyclohexanol. This research is significant for the production of polymers, spices, and medicines (Liu et al., 2017).
Safety and Hazards
The safety data sheet for 4-Propylcyclohexanone indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate , suggesting that it may interact with various enzymes or receptors depending on the specific biochemical context.
Biochemical Pathways
It has been used in the synthesis of cis-4-propylcyclohexanol, a key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely used in the manufacture of liquid crystal displays .
Pharmacokinetics
Its physical properties such as density (0907 g/mL at 20 °C) and solubility (1.96g/l) can influence its bioavailability.
Result of Action
It’s known that the compound can be used to synthesize other compounds, suggesting that it may have a variety of potential effects depending on the specific context .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Propylcyclohexanone. For instance, the coupling reaction between LK-TADH and GDH could maintain a high substrate conversion rate at neutral and weakly alkaline conditions .
properties
IUPAC Name |
4-propylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDLIZOPMNZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048198 | |
Record name | 4-Propylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 4-Propylcyclohexanone | |
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Product Name |
4-Propylcyclohexanone | |
CAS RN |
40649-36-3 | |
Record name | 4-Propylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40649-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Propylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Propylcyclohexanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9735699W19 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-propylcyclohexanone in chemical synthesis?
A1: 4-Propylcyclohexanone serves as a key starting material for various chemical transformations. It acts as a substrate for biotransformation, producing both cis- and trans-alcohols, with a strong preference for trans-4-alcohols when catalyzed by anthracnose fungi. [] Additionally, it reacts with tetracyanoethylated ketones (TCEKs) to yield bi- and tricyclic structures like pyrrolo[3,4c]-quinolines. [] This reaction pathway provides valuable building blocks for molecular design and pharmaceutical chemistry.
Q2: What is a notable stereoselective reaction involving 4-propylcyclohexanone?
A2: 4-Propylcyclohexanone undergoes highly stereoselective reduction mediated by Galactomyces geotrichum JCM 6359, yielding predominantly cis-4-propylcyclohexanol with a cis/trans ratio of 99:0.5. [] This enzymatic reduction offers an efficient route to the cis isomer, a valuable intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a crucial component in liquid crystal displays.
Q3: How can 4-propylcyclohexanone be synthesized?
A3: An effective synthesis route involves the use of a palladium/carbon catalyst to convert 4-propylphenol to 4-propylcyclohexanone. [] This method achieves high conversion rates (99.7%) and selectivity (90%) under optimized conditions. These conditions include using n-butanol as a solvent, a reaction temperature of 85 °C, and a reaction pressure of 0.2 MPa.
Q4: Are there alternative methods for producing cis-4-propylcyclohexanol from 4-propylcyclohexanone?
A4: Yes, a highly efficient method employs a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase. [] This enzymatic approach achieves complete conversion of 125 g/L of 4-propylcyclohexanone within 5 hours, yielding cis-4-propylcyclohexanol with a remarkable cis/trans ratio of 99.5:0.5.
Q5: How does the structure of 4-propylcyclohexanone influence its reactivity?
A5: The presence of the 4-propyl substituent on the cyclohexanone ring introduces steric factors that significantly influence the stereochemical outcome of reactions. For instance, the hydroxynitrile lyase-catalyzed addition of HCN to 4-propylcyclohexanone exhibits high cis-selectivity, particularly with enzymes like MeHNL from cassava. [] This selectivity arises from the enzyme's preference for a specific approach of the cyanide ion to the carbonyl group, dictated by the steric environment imposed by the propyl substituent.
Q6: What is the significance of 4-propylcyclohexanol in material science?
A6: cis-4-Propylcyclohexanol is a crucial precursor for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key component in the manufacturing of liquid crystal displays. [, ] The efficient and stereoselective synthesis of this compound is paramount for developing advanced materials with tailored optical properties.
Q7: What are the environmental implications of using 4-propylcyclohexanone?
A7: While specific research on the environmental impact of 4-propylcyclohexanone is limited within the provided abstracts, its use as a precursor to liquid crystal display components raises concerns. The production and disposal of these materials necessitate careful consideration due to their potential persistence and effects on ecosystems. Further investigation is crucial to understand the compound's biodegradability and develop sustainable waste management strategies. []
Q8: Are there any studies on the catalytic upgrading of 4-propylguaiacol, a compound structurally related to 4-propylcyclohexanone?
A8: Yes, research has explored the hydrodeoxygenation (HDO) of 4-propylguaiacol, a bio-oil model compound structurally similar to 4-propylcyclohexanone. [] Transition metal sulfides (TMS) like MoS2/γ-Al2O3 promoted by Nickel (Ni), Copper (Cu), Zinc (Zn), and Iron (Fe) were investigated for their catalytic activity in this process. The study aimed to understand the reaction pathways and selectivity towards deoxygenated products, which are desirable for producing advanced biofuels and chemicals.
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